Home > Products > Screening Compounds P56935 > Upacicalcet sodium
Upacicalcet sodium - 2052969-18-1

Upacicalcet sodium

Catalog Number: EVT-14054451
CAS Number: 2052969-18-1
Molecular Formula: C11H13ClN3NaO6S
Molecular Weight: 373.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Upacicalcet sodium is classified as a small molecule drug and falls under the category of calcium-sensing receptor modulators. It is produced as a sodium salt form, which enhances its solubility and bioavailability when administered intravenously . The compound's chemical formula is C11H14ClN3O6S\text{C}_{11}\text{H}_{14}\text{ClN}_{3}\text{O}_{6}\text{S}, with a molar mass of 351.76 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Upacicalcet sodium involves several key steps starting with aniline as a raw material. The process generally includes:

  1. Formation of Urea: Aniline reacts with phenyl chloroformate and an amine in the presence of a base to form a urea intermediate.
  2. Deprotection: The tert-butyl ester group is removed using methanesulfonic acid, leading to the formation of a hydrated mesylate salt.
  3. Conversion to Sodium Salt: The mesylate salt is treated with sodium hydroxide and carefully adjusted to pH using isopropanol, resulting in Upacicalcet sodium .

This multi-step synthesis allows for high conversion rates and purity levels, making it suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Upacicalcet sodium can be represented by its chemical formula C11H14ClN3O6S\text{C}_{11}\text{H}_{14}\text{ClN}_{3}\text{O}_{6}\text{S}. The compound features several functional groups, including:

  • A chlorinated aromatic ring
  • A carbamoyl group
  • Sulfonate moiety

The three-dimensional conformation and interactions of Upacicalcet with its target receptors are critical for its pharmacological activity, particularly its ability to modulate calcium-sensing receptors effectively .

Chemical Reactions Analysis

Reactions and Technical Details

Upacicalcet sodium participates in various biochemical reactions primarily related to its mechanism of action. As a calcimimetic agent, it enhances the sensitivity of calcium-sensing receptors on parathyroid cells to extracellular calcium levels, leading to decreased secretion of parathyroid hormone. This modulation is crucial for maintaining calcium balance in patients with secondary hyperparathyroidism .

The compound does not undergo significant hepatic metabolism, which minimizes potential drug-drug interactions commonly seen with other medications that are metabolized by cytochrome P450 enzymes .

Mechanism of Action

Process and Data

Upacicalcet sodium functions as an allosteric modulator of the calcium-sensing receptor (CaSR). By binding to this receptor, it mimics the action of calcium ions, thereby enhancing the receptor's sensitivity to physiological levels of calcium. This leads to:

Clinical studies have demonstrated that Upacicalcet significantly reduces serum levels of intact parathyroid hormone compared to placebo, indicating its efficacy in managing secondary hyperparathyroidism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Upacicalcet sodium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Highly soluble in water due to its sodium salt form.
  • Stability: Stable under standard storage conditions but should be protected from light.

These properties are essential for ensuring proper formulation and administration in clinical settings .

Applications

Scientific Uses

Upacicalcet sodium is primarily used in clinical settings for treating secondary hyperparathyroidism in patients undergoing hemodialysis. Its role as a calcimimetic agent has made it an important therapeutic option for managing complications associated with chronic kidney disease, particularly those related to mineral and bone disorders.

Research continues into additional applications for Upacicalcet sodium, including potential uses in other conditions related to calcium imbalance, reflecting ongoing interest in its pharmacological profile .

Introduction to Upacicalcet Sodium in Secondary Hyperparathyroidism (SHPT) Research

Pathophysiological Basis of SHPT in Chronic Kidney Disease (CKD)

Secondary hyperparathyroidism (SHPT) is a cardinal manifestation of chronic kidney disease-mineral and bone disorder (CKD-MBD), arising from dysregulated mineral homeostasis. As renal function declines (typically at glomerular filtration rates <60 mL/min/1.73 m²), impaired phosphate excretion and diminished renal 1α-hydroxylase activity lead to hypocalcemia and reduced calcitriol synthesis [6] [8]. This triggers parathyroid hyperplasia and excessive secretion of parathyroid hormone (PTH). Sustained PTH elevation drives bone demineralization (osteitis fibrosa) and promotes vascular smooth muscle cell osteogenic transformation, accelerating cardiovascular calcification [3] [5]. The fibroblast growth factor-23 (FGF23)-klotho axis further exacerbates this cycle; FGF23 rises early in CKD to promote phosphaturia but suppresses calcitriol, indirectly stimulating PTH release [8].

Table 1: Key Pathophysiological Markers in Moderate-to-Severe SHPT

ParameterRole in SHPT PathogenesisTypical Aberration in CKD
Serum Phosphorus (P)Directly stimulates PTH synthesis & secretion↑ Due to reduced renal excretion
Corrected Calcium (Ca)Binds CaSR to suppress PTH release↓ From vitamin D deficiency & Ca-P binding
Intact PTH (iPTH)Drives bone resorption & vascular remodeling↑ >300–500 pg/mL (vs. normal 10–65)
FGF-23Compensatory phosphaturic hormone↑ Up to 1000x normal in ESRD

This self-perpetuating cycle establishes a therapeutic imperative: agents must suppress PTH overproduction while circumventing further mineral disturbances or end-organ damage [5] [6].

Evolution of Calcimimetic Therapies: From Cinacalcet to Upacicalcet

Calcimimetics target the calcium-sensing receptor (CaSR) on parathyroid chief cells, allosterically enhancing its sensitivity to extracellular calcium and thereby inhibiting PTH secretion. Cinacalcet, the first-generation oral calcimimetic (FDA-approved 2004), demonstrated robust iPTH reduction (mean reduction: 30%–50%) in hemodialysis patients but faced significant limitations [4] [10]:

  • Gastrointestinal Intolerance: 30%–50% of patients experienced nausea/vomiting due to gastric CaSR activation, compromising adherence and dose escalation [4] [10].
  • Pharmacokinetic Interactions: As a potent CYP2D6 inhibitor and CYP3A4 substrate, cinacalcet risks interactions with cardiovascular/psychotropic drugs commonly used in CKD [4] [7].
  • Hypocalcemia Risk: Over-suppression of PTH frequently lowered serum calcium, necessitating monitoring and dose adjustments [2] [8].

Second-generation agents addressed these shortcomings:

  • Evocalcet: This oral calcimimetic (Japan, 2018) retains cinacalcet’s efficacy but exhibits higher CaSR specificity and reduced gastric absorption. A head-to-head trial showed non-inferior iPTH control (72.7% vs. 76.7% target achievement) with significantly lower GI adverse events (18.6% vs. 32.8%; P<0.001) [4] [10].
  • Etelcalcetide: An intravenous (IV) peptide (FDA-approved 2017) administered post-dialysis. While adherence improved, hypocalcemia incidence exceeded cinacalcet (64% vs. 12%), and GI intolerance persisted [2] [8].

Table 2: Comparative Pharmacological Profiles of Calcimimetics

AgentRouteProtein BindingMetabolismiPTH ReductionKey Limitations
CinacalcetOral93%–97%Hepatic (CYP3A4/2D6)30%–50%GI AEs, CYP interactions
EvocalcetOral~80%Minimal hepaticNon-inferiorLimited global approval
EtelcalcetideIV80%–90%Peptidase hydrolysis~10% > cinacalcetHypocalcemia, no GI advantage
UpacicalcetIV~45%Renal (unchanged)>60%None identified to date

Rationale for Developing Upacicalcet as a Novel Therapeutic Agent

Upacicalcet sodium hydrate (AJT240/SK-1403) is a novel IV calcimimetic engineered to overcome legacy limitations through unique pharmacodynamic and pharmacokinetic properties:

  • Renal Elimination with Dialysis Clearance: Unlike hepatically metabolized calcimimetics, upacicalcet undergoes minimal hepatic processing and is excreted renally in its active form. In phase I studies, >80% of the administered dose was recovered unchanged in urine within 48 hours in healthy adults [7]. Crucially, 79%–100% is removed during a single hemodialysis session, preventing interdialytic accumulation and enabling precise titration [1] [8]. This contrasts with etelcalcetide, which accumulates due to peptide binding [8].

  • Sustained CaSR Activation with Mitigated Hypocalcemia Risk: Phase II trials demonstrated dose-dependent iPTH suppression (mean reduction: 34.7%–67%) persisting until the next dialysis session. Unlike etelcalcetide, trough serum calcium rarely fell below 7.5 mg/dL (<2% of patients), attributable to upacicalcet’s reversible binding kinetics at the CaSR [1] [8].

  • Absence of Gastrointestinal CaSR Activation: As an IV formulation injected into the dialysis circuit, upacicalcet bypasses the gastric lumen. Phase III data reported comparable upper GI adverse events between upacicalcet and placebo (e.g., nausea: 5.8% vs. 4.0%), resolving a core limitation of oral agents [8].

  • Minimal Drug Interaction Potential: Nonclinical profiling revealed negligible inhibition/induction of CYP enzymes (CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) or drug transporters (P-gp, BCRP, OATP1B). This stems from its minimal metabolism and low plasma protein binding (45% vs. >80% for others), reducing displacement risks [7] [9].

Table 3: Upacicalcet Efficacy in Phase II/III Clinical Trials

Trial PhaseDose RangeiPTH ResponseBone/Vascular Biomarker ImpactReference
Phase II (HD)0.025–0.8 mgDose-dependent ↓; 0.2 mg → 48% ↓ from baselineNot reported [1]
Phase III (HD)25–300 μg67% achieved target (60–240 pg/mL) vs. 8% (placebo)↓ FGF-23, BAP, TRACP-5b, total P1NP [8]
Rat SHPT Model0.2–1 mg/kg↓ iPTH >60%; suppressed parathyroid hyperplasia↓ Aortic calcification & cortical bone porosity [5]

Beyond PTH suppression, upacicalcet demonstrates pleiotropic benefits in CKD-MBD:

  • Vascular Protection: In adenine-induced uremic rats, upacicalcet (1 mg/kg) reduced thoracic aortic calcium content by 78% (P<0.01) and von Kossa-stained calcification versus controls, independent of serum calcium changes [5].
  • Bone Preservation: The same model showed significant reductions in cortical porosity (↓ 42%) and bone fibrosis volume (↓ 67%) versus untreated CKD rats, correlating with lowered TRACP-5b and BAP [5] [8].
  • FGF-23 Reduction: Phase III data confirmed a 32% decrease in intact FGF-23 (P<0.001), potentially mitigating FGF23-driven left ventricular hypertrophy [8].

These attributes position upacicalcet as a mechanistically distinct calcimimetic that aligns with SHPT’s pathophysiology: precise PTH control via CaSR modulation, renal clearance matching dialysis schedules, and minimal off-target effects.

Properties

CAS Number

2052969-18-1

Product Name

Upacicalcet sodium

IUPAC Name

sodium;3-[[(2S)-2-amino-2-carboxyethyl]carbamoylamino]-5-chloro-4-methylbenzenesulfonate

Molecular Formula

C11H13ClN3NaO6S

Molecular Weight

373.75 g/mol

InChI

InChI=1S/C11H14ClN3O6S.Na/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17;/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21);/q;+1/p-1/t8-;/m0./s1

InChI Key

KUQQRUUFBPFDOW-QRPNPIFTSA-M

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NCC(C(=O)O)N.[Na+]

Isomeric SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NC[C@@H](C(=O)O)N.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.